molecular formula C13H17NO3 B2805455 Ethyl 4-(morpholin-3-yl)benzoate CAS No. 1391044-70-4

Ethyl 4-(morpholin-3-yl)benzoate

Cat. No.: B2805455
CAS No.: 1391044-70-4
M. Wt: 235.283
InChI Key: XYBQGRSFKUNUPP-LBPRGKRZSA-N
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Description

Ethyl 4-(morpholin-3-yl)benzoate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzoic acid, where the ethyl ester is substituted with a morpholine ring at the para position. This compound is of interest due to its unique chemical structure, which combines the properties of both benzoates and morpholines, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(morpholin-3-yl)benzoate typically involves the esterification of 4-(morpholin-3-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(morpholin-3-yl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxides of the morpholine ring.

    Reduction: 4-(morpholin-3-yl)benzyl alcohol.

    Substitution: Nitro or halogen-substituted derivatives of this compound.

Scientific Research Applications

Ethyl 4-(morpholin-3-yl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(morpholin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The morpholine ring can act as a ligand, binding to metal ions or other active sites, while the benzoate moiety can participate in various chemical interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Ethyl 4-(morpholin-3-yl)benzoate can be compared to other similar compounds, such as:

    Ethyl 4-(morpholin-4-yl)benzoate: Similar structure but with a different substitution pattern on the morpholine ring.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    4-(Morpholin-3-yl)benzoic acid: The parent acid form of the compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the morpholine ring and the ethyl ester, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(3R)-morpholin-3-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-13(15)11-5-3-10(4-6-11)12-9-16-8-7-14-12/h3-6,12,14H,2,7-9H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBQGRSFKUNUPP-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2COCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)[C@@H]2COCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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